tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclohexyl ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,2R)-2-(hydroxymethyl)cyclohexanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclohexyl and hydroxymethyl groups.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a different substitution pattern on the cyclohexyl ring.
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is unique due to its specific substitution pattern and the presence of both the hydroxymethyl and cyclohexyl groups
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
InChI Key |
XUFBETUUQRMWRY-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CO |
Origin of Product |
United States |
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